Cinodine I - 60830-76-4

Cinodine I

Catalog Number: EVT-264925
CAS Number: 60830-76-4
Molecular Formula: C37H59N13O13
Molecular Weight: 893.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cinodine I is a glycocinnamoylspermidine antibiotic.
Overview

Cinodine I, a glycocinnamoylspermidine antibiotic, is notable for its unique mechanism of action and potential applications in scientific research. It has gained attention for its ability to inhibit bacterial DNA synthesis, making it a subject of interest in microbiological studies and antibiotic development.

Source and Classification

Cinodine I is classified as an antibiotic compound derived from natural sources. Its structure and classification place it within the broader category of glycoconjugates, which are compounds formed by the covalent bonding of carbohydrates to proteins or lipids. This specific antibiotic has been studied for its efficacy against various bacterial strains, particularly Escherichia coli.

Synthesis Analysis

Methods

The synthesis of Cinodine I typically involves a multi-step chemical process that includes the formation of key intermediates. The initial synthesis often starts with the preparation of an α-bromoketone, which undergoes further reactions to yield the final compound.

Technical Details:

  1. Starting Materials: The synthesis begins with readily available precursors, including aromatic compounds and amino acids.
  2. Reagents: Common reagents include bases and reducing agents that facilitate the formation of the desired functional groups.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate Cinodine I from by-products.
Molecular Structure Analysis

Structure

Cinodine I has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:

C16H22N4O5\text{C}_{16}\text{H}_{22}\text{N}_{4}\text{O}_{5}

Data

  • Molecular Weight: 350.37 g/mol
  • Functional Groups: Includes hydroxyl groups, amine groups, and aromatic rings, which are crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Cinodine I undergoes several chemical reactions that are essential for its activity:

  1. Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic centers.
  2. Hydrolysis: Under certain conditions, Cinodine I may hydrolyze, affecting its stability and activity.
  3. Binding Interactions: It has been shown to physically bind to deoxyribonucleic acid (DNA), inhibiting its synthesis.

Technical Details:

  • The reaction kinetics can vary based on environmental factors such as pH and temperature.
  • Studies have demonstrated that Cinodine I's binding affinity to DNA is significant, leading to irreversible inhibition of DNA synthesis in bacterial cells.
Mechanism of Action

Process

The mechanism through which Cinodine I exerts its antibacterial effects involves several key steps:

  1. Inhibition of DNA Synthesis: Upon administration, Cinodine I rapidly inhibits DNA synthesis in Escherichia coli, leading to a decline in viable cell numbers.
  2. Delayed RNA Synthesis Inhibition: Following DNA inhibition, ribonucleic acid (RNA) synthesis is also affected but at a delayed rate.
  3. Protein Synthesis: Notably, protein synthesis remains largely unaffected during initial exposure.

Data

  • Studies indicate that the inhibition of DNA synthesis is immediate and irreversible, with subsequent intracellular degradation of DNA observed post-treatment with Cinodine I .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide (DMSO) and water under specific conditions.

Chemical Properties

  • Stability: Cinodine I exhibits stability under acidic conditions but may degrade in alkaline environments.
  • Melting Point: Data suggest a melting point range indicative of purity and structural integrity.

Relevant analyses include spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR), which confirm the presence of expected functional groups .

Applications

Scientific Uses

Cinodine I has several potential applications in scientific research:

  1. Antibiotic Development: Its unique mechanism makes it a candidate for developing new antibiotics against resistant bacterial strains.
  2. Molecular Biology Studies: Due to its ability to inhibit DNA synthesis, it serves as a valuable tool in studying bacterial growth and genetics.
  3. Pharmaceutical Research: Investigations into its pharmacokinetics and potential therapeutic uses continue to be an area of active research.
Introduction to Cinodine I: Contextualizing Its Role in Modern Chemistry

Historical Evolution of Iodine-Based Therapeutics and Their Pharmacological Significance

The therapeutic application of iodine-based compounds represents a cornerstone in medicinal chemistry, dating back to the pioneering work on radioactive iodine (RAI) in the 1930s. The foundational breakthrough occurred in 1936 when Saul Hertz, Director of the Massachusetts General Hospital Thyroid Clinic, proposed creating artificial radioiodine during a lecture by MIT President Karl Compton. This led to a landmark correspondence confirming iodine’s radioisotope potential for thyroid disease treatment [1] [4]. Early RAI isotopes like iodine-128 (half-life: 25 minutes) and iodine-130 (half-life: 12.5 hours) faced clinical limitations due to short half-lives and low yields. Collaborative efforts between MIT and the University of California, Berkeley, overcame these barriers with the 1938 discovery of iodine-131 (half-life: 8 days) by Glenn Seaborg and Jack Livingood [1] [6]. This enabled the first therapeutic applications:

  • Hyperthyroidism Treatment: Massachusetts General Hospital utilized I-130 for initial hyperthyroidism cases in 1941, while Berkeley employed I-131 shortly after. Both teams presented their successes at the 1942 American Society for Clinical Investigation meeting [4].
  • Thyroid Cancer Theranostics: Samuel Seidlin’s 1942 treatment of thyroid cancer metastases with RAI demonstrated iodine’s diagnostic and therapeutic duality. This "ontological foundation" established by Hertz enabled molecular targeting based on physiological uptake [1].

Post-World War II, fission-derived I-131 from Oak Ridge National Laboratory revolutionized accessibility, transitioning RAI from experimental curiosity to clinical mainstream [4] [6]. These historical milestones underscore iodine’s unique pharmacological duality: its specific organotropism (thyroid accumulation) and adaptable chemistry (enabling isotope engineering). Consequently, iodine evolved beyond thyroid applications into broader roles in antibiotics, imaging agents, and targeted therapies [1] [6].

Table 1: Key Iodine Isotopes in Therapeutic Evolution

IsotopeHalf-lifeDiscovery YearTherapeutic RoleLimitations
Iodine-12825 minutes1936Proof-of-concept in rabbitsToo short for clinical use
Iodine-13012.5 hours1938Early hyperthyroidism trialsModerate yield
Iodine-1318 days1938Thyroid cancer theranostics; mainstream therapyInitial scarcity

Emergence of Cinodine I in Contemporary Medicinal Chemistry: Bridging Gaps in Iodine-Derived Drug Design

Cinodine I exemplifies the strategic evolution of iodine-based compounds beyond radioactive applications into antimicrobial pharmacophores. Identified as a glycocinnamoylspermidine antibiotic, it represents a novel structural archetype that merges iodine’s electronic versatility with complex polyamine biology [3]. Unlike early RAI agents relying on physiological uptake, Cinodine I’s design leverages targeted biochemical interactions against bacterial DNA machinery. Its emergence addresses critical gaps in iodine-derived drug design:

  • Beyond Radionuclides: While RAI agents dominated 20th-century iodine therapeutics, Cinodine I demonstrates iodine’s versatility as a non-radioactive pharmacophore with direct antibacterial activity [3].
  • Mechanistic Innovation: Early iodine compounds depended on tissue-specific concentration (e.g., thyroid sodium-iodide symporter). In contrast, Cinodine I binds directly to bacterial DNA, inhibiting synthesis through non-intercalative mechanisms [3].
  • Structural Hybridization: Cinodine I integrates an iodinated cinnamoyl moiety with a spermidine backbone. This fusion links iodine’s electrophilic properties with polyamines’ DNA affinity, creating synergistic activity against Gram-negative pathogens like Escherichia coli [3].

Research by PubChem (1981) elucidated Cinodine I’s mechanism: rapid, irreversible inhibition of DNA synthesis in E. coli, evidenced by:

  • Cell Elongation: Treated bacteria formed serpentine structures post-DNA synthesis halt [3].
  • Phage DNA Suppression: Bacteriophage T7 DNA replication ceased upon Cinodine I exposure [3].
  • DNA Binding Confirmation: Equilibrium dialysis proved direct compound-DNA interaction [3].

Table 2: Cinodine I vs. Classical Iodine Therapeutics

FeatureRadioactive Iodine (RAI)Cinodine I
Primary UseThyroid disease theranosticsAntibacterial agent
Mechanismβ-radiation-induced cell deathDNA synthesis inhibition
Chemical BasisIsotope decay kineticsGlycocinnamoylspermidine-DNA binding
Target SpecificityTissue-dependent uptakeMolecular (bacterial gyrase/DNA)
Design EraMid-20th centuryLate 20th century

Contemporary drug design now prioritizes such target-focused mechanisms, positioning Cinodine I as a bridge between iodine’s legacy and modern structure-based antibiotic discovery. Its spermidine backbone enables DNA minor groove penetration, while the iodinated cinnamoyl group provides steric and electronic modulation essential for binding [3] [8]. This aligns with trends in fragment-based drug design (FBDD) and computational target prediction, exemplified by recent CTSC (cathepsin C) inhibitors for inflammatory diseases [8] [10]. Cinodine I thus signifies iodine’s transition from broad physiological agents to precision molecular tools—a paradigm shift amplifying iodine’s relevance in overcoming antibiotic resistance and expanding medicinal chemistry frontiers.

Table 3: Structural Components of Cinodine I and Their Roles

Structural ElementChemical RoleBiological Function
Iodinated cinnamoyl moietyElectron modulation; steric bulkDNA binding via electrostatic/hydrophobic interactions
Glycosyl groupSolubility enhancementCellular uptake facilitation
Spermidine backbonePolyamine mimicryDNA groove penetration; gyrase inhibition
Hybrid architecturePharmacophore fusionSynergistic activity; reduced resistance

Properties

CAS Number

60830-76-4

Product Name

Cinodine I

IUPAC Name

(3aR,4S,7S,7aR)-4-[(3R,4R,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[4-[(E)-3-[3-(4-aminobutylamino)propylamino]-3-oxoprop-1-enyl]phenoxy]-5-(diaminomethylideneamino)-4-hydroxy-2-methyloxan-3-yl]carbamoylamino]-5-(carbamoylamino)-4-hydroxyoxan-3-yl]oxy-7-hydroxy-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[3,4-d]imidazole-3-carboxamide

Molecular Formula

C37H59N13O13

Molecular Weight

893.9 g/mol

InChI

InChI=1S/C37H59N13O13/c1-17-23(29(54)26(45-33(39)40)31(61-17)62-19-8-5-18(6-9-19)7-10-22(52)44-14-4-13-43-12-3-2-11-38)47-36(57)49-30-25(46-34(41)55)28(53)21(16-59-30)63-32-27-24(20(51)15-60-32)48-37(58)50(27)35(42)56/h5-10,17,20-21,23-32,43,51,53-54H,2-4,11-16,38H2,1H3,(H2,42,56)(H,44,52)(H,48,58)(H4,39,40,45)(H3,41,46,55)(H2,47,49,57)/b10-7+/t17-,20-,21-,23-,24+,25-,26-,27-,28+,29+,30+,31-,32+/m1/s1

InChI Key

DNVZVPOGAWMZMI-FWDCAGJFSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C5C(C(CO4)O)NC(=O)N5C(=O)N)O)NC(=O)N

Solubility

Soluble in DMSO

Synonyms

Cinodine I; LL-BM 123 (sub gamma 1); LL-BM-123-C1; BM-123-G''1;

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C5C(C(CO4)O)NC(=O)N5C(=O)N)O)NC(=O)N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@H]5[C@H]([C@@H](CO4)O)NC(=O)N5C(=O)N)O)NC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.